molecular formula C59H108N2O21 B1244607 Ganglioside GM3

Ganglioside GM3

Cat. No.: B1244607
M. Wt: 1181.5 g/mol
InChI Key: UIKPUUZBQYTDRX-YRRBDHRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganglioside GM3, also known as monosialodihexosylganglioside, is a type of glycosphingolipid that is widely present in the cell membranes of vertebrates. It is composed of a ceramide backbone linked to a glycan chain that includes one sialic acid residue. This compound plays a crucial role in cellular signaling, particularly in the modulation of cell growth, differentiation, and apoptosis. It is also a precursor for more complex gangliosides and is involved in various biological processes, including immune responses and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ganglioside GM3 involves the glycosylation of a ceramide backbone with a sialylated glycan chain. One efficient method includes the use of a macrobicyclic sialyl donor for the stereoselective sialylation of the glycolipid at a late stage. This method allows for the development of this compound analogs with various modifications of the sialosyl moiety .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. The process includes multiple steps of solvent extraction, chromatography, and crystallization to obtain high-purity this compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation and enzymatic synthesis .

Chemical Reactions Analysis

Types of Reactions: Ganglioside GM3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the ceramide backbone, affecting the compound’s properties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ganglioside GM3 has a wide range of scientific research applications:

Mechanism of Action

Ganglioside GM3 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ganglioside GM3 is compared with other gangliosides, such as:

Uniqueness: this compound is unique due to its role as a precursor for more complex gangliosides and its involvement in a wide range of biological processes, including cancer inhibition and immune modulation .

Properties

Molecular Formula

C59H108N2O21

Molecular Weight

1181.5 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C59H108N2O21/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76)/b32-30+/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1

InChI Key

UIKPUUZBQYTDRX-YRRBDHRDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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